2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride
Overview
Description
2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C10H11ClO3S and its molecular weight is 246.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dielectric and Thermal Properties
A study by Çelik and Coskun (2018) investigated the dielectric and thermal properties of a methacrylate polymer bearing a chalcone side group, which was synthesized using a compound related to 1-benzofuran. This research highlights the potential application of such compounds in the field of material science, particularly in the development of materials with specific thermal and dielectric characteristics (Çelik & Coskun, 2018).
Enzyme Inhibition and Antimicrobial Activity
In a study conducted by Abbasi et al. (2016), ethylated sulfonamides incorporating 1,4-benzodioxane moiety were synthesized and screened against various enzymes and bacterial strains. The findings suggest the potential of benzofuran derivatives in the development of enzyme inhibitors and antimicrobial agents (Abbasi et al., 2016).
Synthesis of Sulfonylated Benzofurans
Wang et al. (2019) developed a metal-free method for synthesizing sulfonylated benzofurans. This method, involving oxidative cyclization, represents an efficient approach for producing a variety of sulfonylated benzofurans, potentially useful in various chemical synthesis processes (Wang et al., 2019).
Antimitotic Agents
A study by Umesha et al. (2018) focused on the synthesis of new benzofuran-linked tetralones as potential antimitotic agents. The results indicated that certain compounds, particularly those with electron-donating methoxy groups, exhibited notable antimitotic activity (Umesha et al., 2018).
Enzyme Inhibitory Activities
Research by Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. Most compounds showed significant activity against yeast α-glucosidase, highlighting the potential application in medicinal chemistry (Abbasi et al., 2019).
Development of New Compounds
Dobner et al. (2003) isolated new compounds, including a benzofuran derivative, from the roots of Leontopodium alpinum. This research contributes to the discovery of new natural products with potential applications in pharmaceuticals and biochemistry (Dobner et al., 2003).
Mechanism of Action
Target of Action
It’s worth noting that benzofuran derivatives, which this compound is a part of, have been shown to have significant anticancer activities .
Mode of Action
Benzofuran derivatives have been found to have dramatic anticancer activities
Biochemical Pathways
Benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)ethanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c11-15(12,13)6-4-8-1-2-10-9(7-8)3-5-14-10/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMPCCSLJVXVBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.